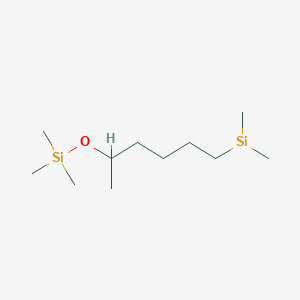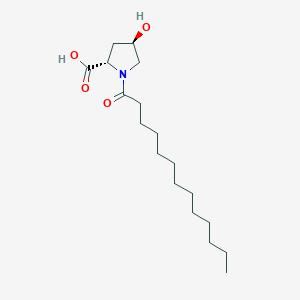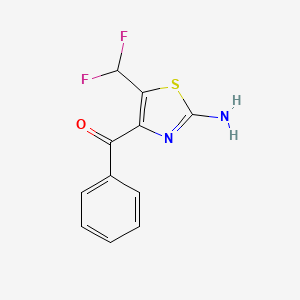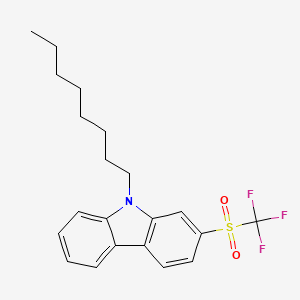
N'-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of chloro and fluoro substituents on the benzothiazole ring, which can significantly influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide typically involves the reaction of 7-chloro-6-fluoro-1,3-benzothiazole with formohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 7-chloro-6-fluoro-1,3-benzothiazole in ethanol.
- Add formohydrazide to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield benzothiazole oxides.
- Reduction can produce amine derivatives.
- Substitution reactions can result in various substituted benzothiazole compounds.
科学的研究の応用
N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent due to its ability to inhibit specific bacterial enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit enzymes critical for bacterial cell wall synthesis or DNA replication. The presence of chloro and fluoro groups can enhance its binding affinity to these targets, thereby increasing its efficacy.
類似化合物との比較
Similar Compounds
7-Chloro-6-fluoro-1,3-benzothiazole: Lacks the formohydrazide group but shares the benzothiazole core structure.
N’-(6-Fluoro-1,3-benzothiazol-2-yl)formohydrazide: Similar structure but without the chloro substituent.
N’-(7-Chloro-1,3-benzothiazol-2-yl)formohydrazide: Similar structure but without the fluoro substituent.
Uniqueness
N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
831196-01-1 |
|---|---|
分子式 |
C8H5ClFN3OS |
分子量 |
245.66 g/mol |
IUPAC名 |
N-[(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)amino]formamide |
InChI |
InChI=1S/C8H5ClFN3OS/c9-6-4(10)1-2-5-7(6)15-8(12-5)13-11-3-14/h1-3H,(H,11,14)(H,12,13) |
InChIキー |
HGNXJYHGEDJUHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1N=C(S2)NNC=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)


![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)

![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)

![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)

![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)
